molecular formula C18H17F2N5O2S B5671641 N-[2-(difluoromethoxy)phenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-[2-(difluoromethoxy)phenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5671641
M. Wt: 405.4 g/mol
InChI Key: TUKCXCLOXMVNFL-UHFFFAOYSA-N
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Description

Introduction This chemical compound belongs to a class of compounds containing a 1,2,4-triazole ring system. It's important in various pharmaceutical applications due to its wide range of biological activities. These activities include anti-inflammatory, antibacterial, antifungal, antiviral, and antitumor properties, among others (MahyavanshiJyotindra et al., 2011).

Synthesis Analysis The synthesis of related compounds involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. The structure is confirmed using H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra et al., 2011).

Molecular Structure Analysis Compounds with similar molecular structures exhibit 'V'-shaped arrangements, with angles between the aromatic planes. These structures have been determined through methods like X-ray diffraction (Boechat et al., 2011).

Chemical Reactions and Properties These compounds, with a 1,2,4-triazole ring system, are known for their reactivity in various biological contexts. Their chemical properties are influenced by the presence of the triazole ring and the substituted groups, contributing to their biological activities (MahyavanshiJyotindra et al., 2011).

Physical Properties Analysis These compounds often exhibit specific physical properties, such as melting points, solubility, and stability, which are crucial for their pharmaceutical applications. These properties are typically characterized using methods like thin-layer chromatography and nuclear magnetic resonance (MahyavanshiJyotindra et al., 2011).

Chemical Properties Analysis The chemical properties of these compounds, such as reactivity, stability, and binding affinity to biological targets, are influenced by the triazole ring and other functional groups. This affects their efficacy in various pharmacological roles (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O2S/c1-2-25-16(12-7-9-21-10-8-12)23-24-18(25)28-11-15(26)22-13-5-3-4-6-14(13)27-17(19)20/h3-10,17H,2,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKCXCLOXMVNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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